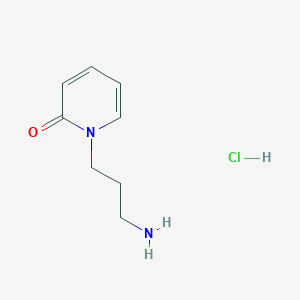

1-(3-Aminopropyl)-1,2-dihydropyridin-2-one hydrochloride

Description

1-(3-Aminopropyl)-1,2-dihydropyridin-2-one hydrochloride (CAS 102675-58-1, MFCD11857850) is a nitrogen-containing heterocyclic compound characterized by a dihydropyridinone core substituted with a 3-aminopropyl group. This molecule is cataloged by Combi-Blocks (Product Code QY-6433) with a purity of 97% .

Properties

IUPAC Name |

1-(3-aminopropyl)pyridin-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O.ClH/c9-5-3-7-10-6-2-1-4-8(10)11;/h1-2,4,6H,3,5,7,9H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWKIRJQMDJQFGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C=C1)CCCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Aminopropyl)-1,2-dihydropyridin-2-one hydrochloride typically involves the reaction of 1,2-dihydropyridin-2-one with 3-aminopropylamine in the presence of a suitable catalyst. The reaction is usually carried out under controlled temperature and pH conditions to ensure high yield and purity. The hydrochloride salt is then formed by treating the product with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent quality control measures to ensure consistency and purity. The reaction conditions are optimized for large-scale production, and the final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Aminopropyl)-1,2-dihydropyridin-2-one hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

Substitution: The aminopropyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted derivatives with different functional groups.

Scientific Research Applications

1-(3-Aminopropyl)-1,2-dihydropyridin-2-one hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-(3-Aminopropyl)-1,2-dihydropyridin-2-one hydrochloride involves its interaction with specific molecular targets. The aminopropyl group allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological processes, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Substituent Effects

- Aminopropyl vs. Benzyl/Phenylethyl Groups: The 3-aminopropyl substituent in the target compound introduces a flexible, polar side chain, contrasting with the aromatic benzyl (CAS 83441-26-3) or phenylethyl () groups.

- Methyl Group at Position 6 : QY-8362 (CAS 1176063-22-1) differs by a methyl substituent at position 6, which could sterically hinder interactions at this site while marginally increasing hydrophobicity compared to the parent compound .

- Imine vs. Ketone Functional Groups : The imine group in 1-benzyl-1,2-dihydropyridin-2-imine HCl (CAS 83441-26-3) replaces the ketone oxygen in the target compound, altering electronic distribution and hydrogen-bonding capacity .

Purity and Commercial Availability

- The target compound (97% purity) and QY-8362 (95% purity) are available from Combi-Blocks, while other analogues lack explicit purity data . The lower purity of QY-8362 may reflect synthetic challenges in introducing the methyl group.

Biological Activity

1-(3-Aminopropyl)-1,2-dihydropyridin-2-one hydrochloride is a chemical compound with notable potential in various biological applications. Its unique structure, characterized by an aminopropyl group attached to a dihydropyridinone ring, allows for significant interactions with biological targets, including enzymes and receptors. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C8H13ClN2O

- Molecular Weight : 188.65 g/mol

- CAS Number : 1172380-14-1

The hydrochloride salt form enhances the compound's solubility and stability, making it suitable for various experimental applications .

The biological activity of this compound primarily involves its interaction with specific molecular targets:

- Enzyme Interaction : The aminopropyl group facilitates binding to various enzymes, potentially modulating their activity. This includes interactions with aldo-keto reductases (AKRs), which are involved in the metabolism of aldehydes and play roles in various physiological processes .

- Receptor Binding : The compound may interact with receptors involved in neurotransmission and other signaling pathways, suggesting potential applications in neurological disorders .

Biological Activities

The compound has been studied for several biological activities:

- Antioxidant Properties : Research indicates that dihydropyridinones possess antioxidant capabilities, which may help mitigate oxidative stress in cells .

- Neuroprotective Effects : Preliminary studies suggest that this compound may offer neuroprotection by modulating pathways associated with neuronal survival and apoptosis .

- Antimicrobial Activity : Some derivatives of dihydropyridinones have shown antibacterial properties by inhibiting key enzymes in bacterial metabolism .

Research Findings and Case Studies

Several studies have explored the biological implications of this compound:

Q & A

Q. What are the recommended synthetic routes for 1-(3-Aminopropyl)-1,2-dihydropyridin-2-one hydrochloride?

Synthesis typically involves cyclization or amination strategies. For example:

- Cyclocondensation : Reacting a pyridone precursor with 3-aminopropyl groups under acidic conditions, followed by hydrochlorination. Structural analogs like 4-amino-1-(propan-2-yl)-1,2-dihydropyridin-2-one hydrochloride (CAS 20994-83-6) use similar protocols involving amine-functionalized intermediates .

- Protecting Group Strategies : Temporary protection of the amine group (e.g., Boc) during synthesis to prevent side reactions, followed by deprotection and salt formation with HCl .

Q. How can researchers confirm the identity and purity of this compound?

Key analytical methods include:

-

Chloride Confirmation : Use the pharmacopoeia test for chlorides (e.g., reaction with silver nitrate to form a white precipitate) .

-

Spectroscopic Analysis :

- NMR : Compare H and C spectra with reference data for pyridinone derivatives (e.g., 3-amino-1-(thiolan-3-yl)-1,2-dihydropyridin-2-one hydrochloride, Mol. formula: CHClNOS) to verify substituent positions .

- HPLC : Assess purity using reverse-phase chromatography with UV detection at 254 nm.

-

Physicochemical Tests :

Test Method Acceptance Criteria Clarity Visual inspection in water Clear and colorless solution Sulfated Ash Gravimetric analysis ≤1.0 mg/g Loss on Drying Oven-drying at 105°C ≤5.0 mg/g

Q. What solubility characteristics are critical for experimental design?

The hydrochloride salt form enhances water solubility, crucial for biological assays. Key considerations:

- Aqueous Solubility : Test solubility in water (e.g., prepare a 20 mg/mL solution as per pharmacopoeia guidelines) .

- Organic Solvents : Evaluate solubility in DMSO or ethanol for stock solutions. Safety data sheets for related compounds recommend handling in well-ventilated areas due to potential dust formation .

Advanced Research Questions

Q. How can reaction yields be optimized during aminopropyl group introduction?

- Catalytic Systems : Use palladium or copper catalysts for C-N coupling reactions. For example, analogs like 2-3-[4-(3-Bromo-phenyl)piperazin-1-yl]propyl-1,2,4-triazolo[4,3-a]-pyridin-3(2H)-one hydrochloride (CAS 1263278-80-3) employ transition metal catalysis for efficient amination .

- Temperature Control : Maintain reaction temperatures between 60–80°C to balance reactivity and side-product formation .

Q. How should researchers resolve contradictions in spectral data during structural elucidation?

- X-ray Crystallography : Resolve ambiguities in substituent positioning (e.g., dihydropyridinone ring conformation) by comparing with structurally validated compounds like 1-(4-amino-3-ethylpiperidin-1-yl)-2-(5,6,7,8-tetrahydro-naphthalen-2-yl)ethan-1-one hydrochloride .

- Cross-Validation : Combine H-C HSQC and HMBC NMR experiments to confirm connectivity, especially for overlapping proton signals in the aminopropyl chain .

Q. What strategies mitigate degradation during long-term storage?

- Stability Studies : Conduct accelerated degradation tests under varying pH, temperature, and humidity. For example, store aliquots at -20°C in amber vials to prevent photodegradation.

- Lyophilization : Convert the hydrochloride salt to a lyophilized powder to enhance stability, as recommended for similar hygroscopic compounds .

Q. How can researchers address discrepancies in biological activity data across studies?

- Batch-to-Batch Variability : Ensure consistency in synthesis and purification (e.g., use validated HPLC methods with ≥98% purity thresholds) .

- Receptor Binding Assays : Compare results with structurally related compounds (e.g., dopamine hydrochloride derivatives) to identify structure-activity relationships (SAR) .

Q. What computational methods support the design of derivatives with enhanced properties?

- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., kinases) using software like GROMACS. Validate predictions with analogs such as 1-(3-Amino-2-methylphenyl)pyrrolidin-2-one (CAS 69131-43-7) .

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to guide functional group modifications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.